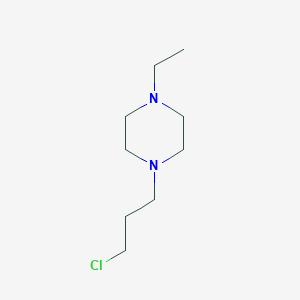
N-(5-Amino-3-chloro-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Amino-3-chloro-2-pyridinyl)acetamide is a chemical compound with the molecular formula C7H8ClN3O. It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a chloro group at the 3-position of the pyridine ring, along with an acetamide group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(5-Amino-3-chloro-2-pyridinyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropyridine with acetic anhydride under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as pyridine, and requires heating to facilitate the formation of the acetamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Amino-3-chloro-2-pyridinyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of N-(5-amino-3-substituted-2-pyridinyl)acetamides.
Oxidation: Formation of this compound N-oxides.
Reduction: Formation of N-(5-amino-2-pyridinyl)acetamide.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
N-(5-Amino-3-chloro-2-pyridinyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(5-Amino-3-chloro-2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2-pyridinyl)cyclobutanecarboxamide
- 2-Chloro-N-(5-methyl-2-pyridinyl)acetamide
- 4-Amino-N-(5-chloro-2-pyridinyl)benzamide
- N-(5-Chloro-2-pyridinyl)-N’-phenylurea
Uniqueness
N-(5-Amino-3-chloro-2-pyridinyl)acetamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group on the pyridine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
896161-10-7 |
|---|---|
Fórmula molecular |
C7H8ClN3O |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
N-(5-amino-3-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12) |
Clave InChI |
LVRGHWLWFICJNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


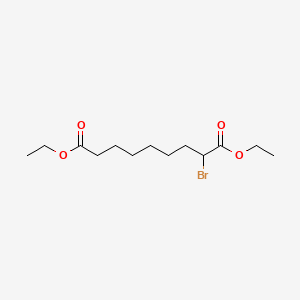
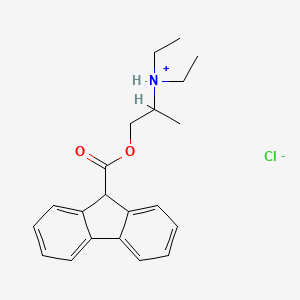

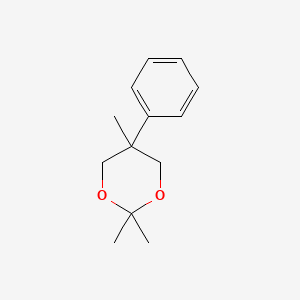

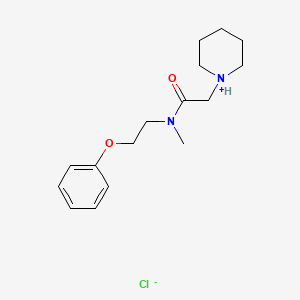

![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)

